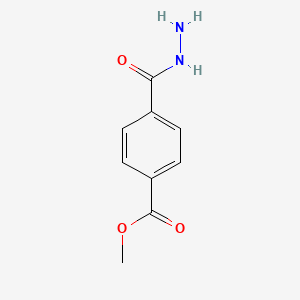
Methyl 4-(hydrazinecarbonyl)benzoate
概要
説明
Methyl 4-(hydrazinecarbonyl)benzoate is an organic compound with the molecular formula C9H10N2O3 It is a derivative of benzoic acid and contains a hydrazinecarbonyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: Methyl 4-(hydrazinecarbonyl)benzoate can be synthesized through the reaction of methyl 4-formylbenzoate with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows: [ \text{Methyl 4-formylbenzoate} + \text{Hydrazine hydrate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinecarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzoates.
科学的研究の応用
Methyl 4-(hydrazinecarbonyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of hydrazine-based pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 4-(hydrazinecarbonyl)benzoate involves its interaction with biological molecules. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various molecular pathways, including those involved in cell proliferation and apoptosis.
類似化合物との比較
Methyl 4-(aminocarbonyl)benzoate: Similar structure but with an aminocarbonyl group instead of a hydrazinecarbonyl group.
Methyl 4-(nitrocarbonyl)benzoate: Contains a nitro group instead of a hydrazinecarbonyl group.
Methyl 4-(methoxycarbonyl)benzoate: Contains a methoxy group instead of a hydrazinecarbonyl group.
Uniqueness: Methyl 4-(hydrazinecarbonyl)benzoate is unique due to the presence of the hydrazinecarbonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C9H10N2O3 |
|---|---|
分子量 |
194.19 g/mol |
IUPAC名 |
methyl 4-(hydrazinecarbonyl)benzoate |
InChI |
InChI=1S/C9H10N2O3/c1-14-9(13)7-4-2-6(3-5-7)8(12)11-10/h2-5H,10H2,1H3,(H,11,12) |
InChIキー |
HGVBEQHEDXPHBI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NN |
溶解性 |
25.1 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














